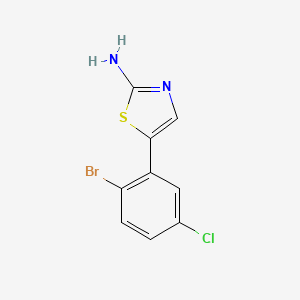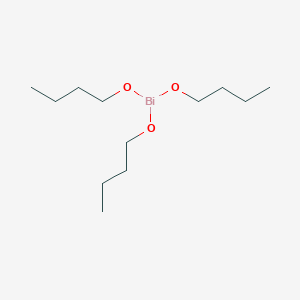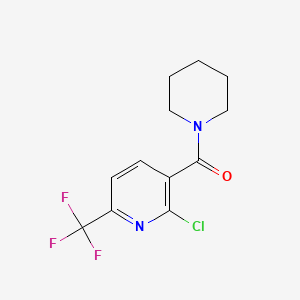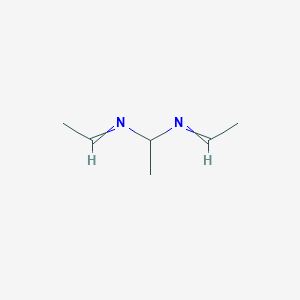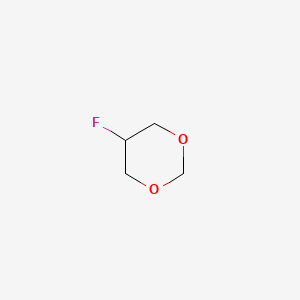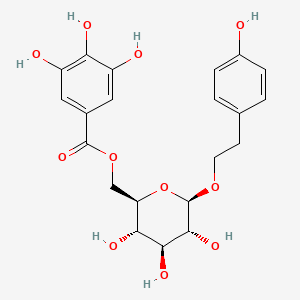
6'-O-Galloylsalidroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-O-Galloylsalidroside is a phenolic glycoside compound isolated from various plant species, including Acer tegmentosum. This compound has garnered significant attention due to its potential pharmacological benefits, particularly in ameliorating physiological conditions caused by alcohol abuse .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6’-O-Galloylsalidroside can be synthesized through the esterification of salidroside with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: Industrial production of 6’-O-Galloylsalidroside often involves extraction from natural sources such as Acer tegmentosum. The plant material is subjected to methanol extraction, followed by purification using chromatographic methods to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6’-O-Galloylsalidroside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidative and anti-inflammatory properties.
Medicine: Studied for its potential to ameliorate alcoholic steatosis and liver injury.
Industry: Potential use in the development of nutraceuticals and functional foods due to its health-promoting properties.
Wirkmechanismus
The mechanism of action of 6’-O-Galloylsalidroside involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
6’-O-Galloylsalidroside is unique compared to other phenolic glycosides due to its specific combination of gallic acid and salidroside. Similar compounds include:
Salidroside: A glycoside of tyrosol, known for its adaptogenic properties.
Methyl Gallate: A simple ester of gallic acid, known for its antioxidative properties.
Quercetin: A flavonoid with strong antioxidative and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C21H24O11 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C21H24O11/c22-12-3-1-10(2-4-12)5-6-30-21-19(28)18(27)17(26)15(32-21)9-31-20(29)11-7-13(23)16(25)14(24)8-11/h1-4,7-8,15,17-19,21-28H,5-6,9H2/t15-,17-,18+,19-,21-/m1/s1 |
InChI-Schlüssel |
BHUHTEAJYSUNLI-PEVLUNPASA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCOC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


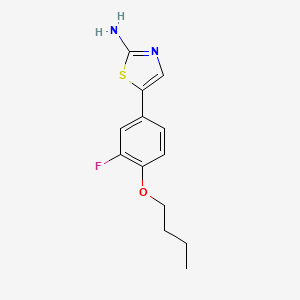
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)
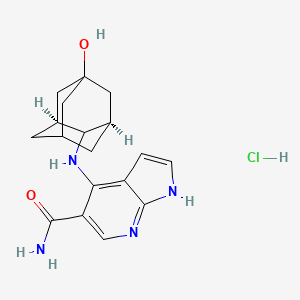
![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
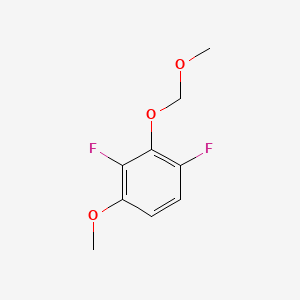
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)
![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)
